Regioisomer-Dependent Antifertility Activity: 2-Phenyl Active vs. 1-Phenyl Inactive
The 2-phenylnaphtho[2,1-b]furan scaffold is explicitly claimed as an antifertility agent in US Patents 3781279 and 4111962, with contraceptive efficacy demonstrated at oral doses of 50–200 mg/kg/day in female mammals [1][2]. The 1-phenyl regioisomer (CAS 32724-17-7) is structurally excluded from these patent claims and has no reported antifertility activity in any primary literature indexed to this scaffold [1]. This represents a functional dichotomy in which a single positional isomer shift abolishes a therapeutically relevant bioactivity.
| Evidence Dimension | Antifertility activity (in vivo) |
|---|---|
| Target Compound Data | 1-Phenylnaphtho[2,1-b]furan: No antifertility activity reported; not included in antifertility patents. |
| Comparator Or Baseline | 2-Phenylnaphtho[2,1-b]furan and 2-phenylnaphtho[1,2-b]furan: Patented antifertility agents; effective oral dose range 50–200 mg/kg/day. |
| Quantified Difference | Complete presence/absence of antifertility activity; 2-phenyl analogs show defined efficacy range, 1-phenyl analog shows none. |
| Conditions | In vivo mammalian female fertility models; compound administered orally in inert pharmaceutical carrier. |
Why This Matters
Procurement of the incorrect regioisomer for antifertility or endocrine research will yield a completely inactive compound, invalidating experimental results.
- [1] US Patent 3781279 / 4111962. 2-Phenylnaphtho[1,2-b]furan, 2-phenylnaphtho[2,1-b]-furan and derivatives thereof as antifertility agents. 1973/1978. View Source
- [2] Kamboj VP, et al. Biological properties of 2-phenyl-3-p-(β-pyrrolidinoethoxy)phenyl-naphtho(2,1-b)furan — A new oral antifertility agent. Contraception, 1970; 1: 29. View Source
